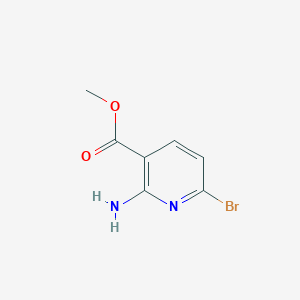

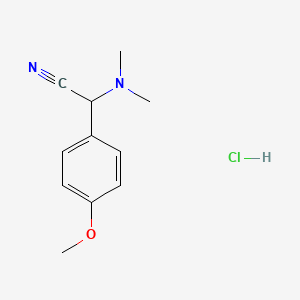

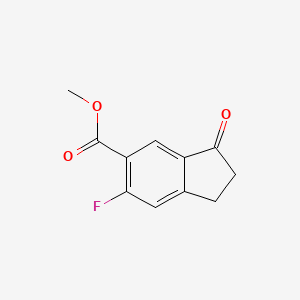

(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid

Vue d'ensemble

Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and are commonly used in organic synthesis .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of organometallic reagents with boranes . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

Boronic acids are planar compounds with sp2-hybridized boron atoms. The boron atom contains an empty p-orbital, allowing it to form stable five-membered cyclic structures with diols .Chemical Reactions Analysis

Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . They can also participate in other types of reactions, such as Stille couplings and microwave-heated heterogeneous palladium-catalyzed reactions .Physical And Chemical Properties Analysis

Boronic acids are generally stable and easy to handle. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

- Summary of the Application : The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Results or Outcomes : The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Stille Cross-Coupling

- Summary of the Application : The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds . It involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst .

- Methods of Application or Experimental Procedures : The reaction typically involves the use of a palladium(0) catalyst, an organotin compound, and an organic halide . The palladium(0) catalyst undergoes oxidative addition to the organic halide, forming a palladium(II) complex. This complex then undergoes transmetalation with the organotin compound, followed by reductive elimination to form the carbon-carbon bond .

- Results or Outcomes : The Stille cross-coupling reaction is widely used in the synthesis of biologically active compounds, natural products, and materials due to its high tolerance of functional groups .

Microwave-Heated Heterogeneous Palladium-Catalyzed Reactions

- Summary of the Application : Microwave heating can enhance the efficiency of palladium-catalyzed reactions . It can increase the rate of reaction and improve the yield of the product .

- Methods of Application or Experimental Procedures : The reaction mixture, containing the reactants and a palladium catalyst, is heated in a microwave reactor . The microwave energy is absorbed by the reaction mixture, leading to rapid and uniform heating .

- Results or Outcomes : Microwave heating can significantly improve the efficiency of palladium-catalyzed reactions. It can lead to higher yields and shorter reaction times compared to conventional heating methods .

Borinic Acid Derivatives in Cross-Coupling Reactions

- Summary of the Application : Borinic acids and their derivatives are used in cross-coupling reactions. They display interesting properties and reactivities due to their enhanced Lewis acidity compared to boronic acids .

- Methods of Application or Experimental Procedures : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

Borinic Acid Derivatives in Bioactive Compounds

- Summary of the Application : Borinic acids have been used as bioactive compounds. They have shown potential in various biological applications due to their unique chemical properties .

- Methods of Application or Experimental Procedures : The synthesis of bioactive borinic acids often involves the use of organometallic reagents or the reaction of triarylboranes with a suitable ligand .

- Results or Outcomes : Borinic acids have shown potential in various biological applications due to their unique chemical properties .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-[[di(propan-2-yl)amino]methyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-7-12(14(17)18)5-6-13(11)15/h5-7,9-10,17-18H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYIDOBCANTITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((Diisopropylamino)methyl)-4-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)